molecular formula C15H11ClF3NS B2385288 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine CAS No. 321430-93-7

3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2385288
CAS No.: 321430-93-7
M. Wt: 329.77
InChI Key: ATSCKNHTLDUOCK-QPJJXVBHSA-N
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Description

3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine (C16H11ClF3NS) is a novel organic compound that has recently been studied for its potential applications in organic synthesis and drug development. It is a member of the class of compounds known as pyridines, which are heterocyclic aromatic compounds containing a six-membered ring structure with nitrogen as the heteroatom. This compound has a unique structure, with a trifluoromethyl group and a sulfanyl group attached to the pyridine ring. Due to its unique structure, this compound has been found to possess a wide range of biochemical and physiological effects, making it a promising compound for further study.

Scientific Research Applications

3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine has been studied for its potential applications in organic synthesis and drug development. It has been found to be a useful building block for the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and drugs. It has also been studied for its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs, such as cytochrome P450, as well as certain neurotransmitters, such as serotonin and dopamine. It is also believed to act as an agonist of certain G protein-coupled receptors, such as the 5-HT1A receptor, which may be involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450, as well as certain neurotransmitters, such as serotonin and dopamine. It has also been found to act as an agonist of certain G protein-coupled receptors, such as the 5-HT1A receptor, which may be involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine for laboratory experiments include its low cost and availability, as well as its wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments, such as its instability in the presence of water and light, and its potential to interfere with other compounds in the reaction.

Future Directions

The potential applications of 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine are still being explored. Some possible future directions for research include: further studies on its mechanism of action; studies on its potential applications in drug development; studies on its potential applications in organic synthesis; and studies on its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease.

Synthesis Methods

3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine can be synthesized from commercially available starting materials, such as 2-chloro-3-methylpyridine, 3-phenyl-2-propenyl chloride, and trifluoromethyl sulfide. The synthesis involves a five-step reaction sequence, beginning with the condensation of 2-chloro-3-methylpyridine and 3-phenyl-2-propenyl chloride to form the pyridine ring. The trifluoromethyl sulfide is then added to the ring, followed by the addition of the chlorine atom to form the final product. The reaction is carried out in a mixture of acetonitrile and tetrahydrofuran, and the product is isolated by column chromatography.

Properties

IUPAC Name

3-chloro-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NS/c16-13-9-12(15(17,18)19)10-20-14(13)21-8-4-7-11-5-2-1-3-6-11/h1-7,9-10H,8H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSCKNHTLDUOCK-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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